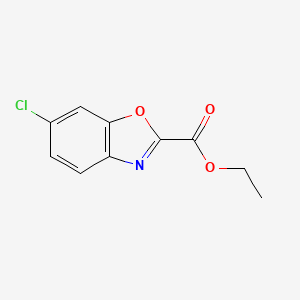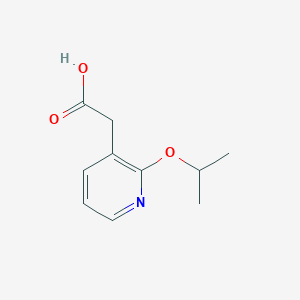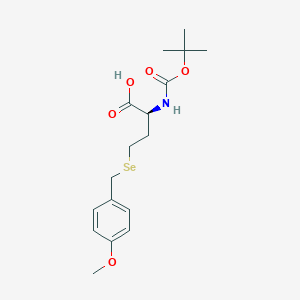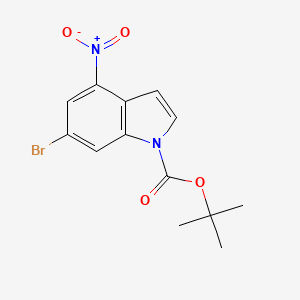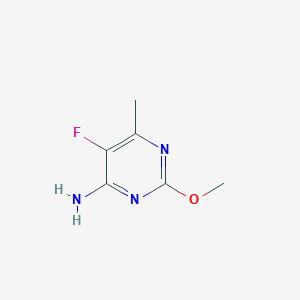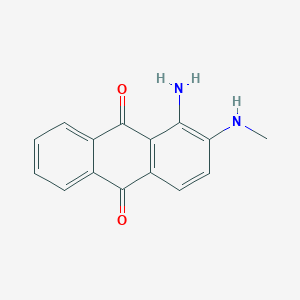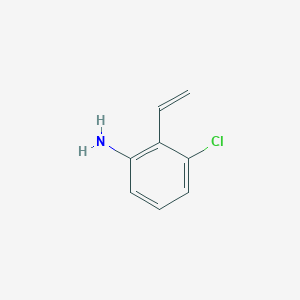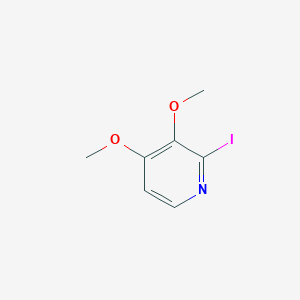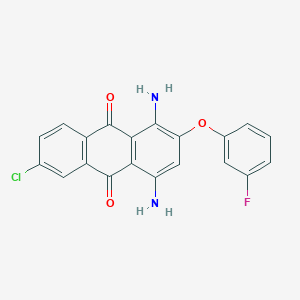
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and fluorophenoxy substituents on the anthracene-9,10-dione core.
准备方法
The synthesis of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder.
Halogenation: Introduction of the chloro substituent using chlorinating agents such as thionyl chloride.
Etherification: Attachment of the fluorophenoxy group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained efficiently.
化学反应分析
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino, chloro, and fluorophenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of dyes and pigments with specific color properties.
作用机制
The mechanism of action of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes, further affecting cellular functions.
相似化合物的比较
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar structure but lacks the fluorophenoxy group.
2,6-Diaminoanthraquinone: Different substitution pattern on the anthracene core.
Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and biological properties.
属性
CAS 编号 |
88605-20-3 |
|---|---|
分子式 |
C20H12ClFN2O3 |
分子量 |
382.8 g/mol |
IUPAC 名称 |
1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)16-14(23)8-15(18(24)17(16)19(12)25)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2 |
InChI 键 |
OJNAQXZPVMVVHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

